2-(Difluoromethyl)lysine
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Overview
Description
2-(Difluoromethyl)lysine is a fluoroamino acid that is derived from lysine, with a difluoromethyl group attached at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved through various strategies such as electrophilic, nucleophilic, radical, and cross-coupling methods . These methods often utilize difluoromethylation reagents and can be performed under both stoichiometric and catalytic conditions .
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)lysine may involve large-scale difluoromethylation processes, leveraging metal-based methods for efficient transfer of the difluoromethyl group to the lysine molecule . The use of novel non-ozone depleting difluorocarbene reagents has also been explored to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)lysine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the difluoromethyl group or other functional groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts for substitution reactions. Conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Scientific Research Applications
2-(Difluoromethyl)lysine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)lysine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity, making it a potent modulator of biological processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Lysine: The parent compound of 2-(Difluoromethyl)lysine, which lacks the difluoromethyl group.
Difluoromethylated Amino Acids: Other amino acids with difluoromethyl groups, such as difluoromethylated alanine and difluoromethylated serine.
Uniqueness
This compound is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This modification enhances the compound’s stability, reactivity, and potential for various applications compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C7H14F2N2O2 |
---|---|
Molecular Weight |
196.2 g/mol |
IUPAC Name |
(2S)-2,6-diamino-2-(difluoromethyl)hexanoic acid |
InChI |
InChI=1S/C7H14F2N2O2/c8-5(9)7(11,6(12)13)3-1-2-4-10/h5H,1-4,10-11H2,(H,12,13)/t7-/m1/s1 |
InChI Key |
WNICGTIQUHHISW-SSDOTTSWSA-N |
Isomeric SMILES |
C(CCN)C[C@@](C(F)F)(C(=O)O)N |
Canonical SMILES |
C(CCN)CC(C(F)F)(C(=O)O)N |
Synonyms |
2-(difluoromethyl)lysine alpha-difluoromethyllysine |
Origin of Product |
United States |
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